molecular formula C20H22N2O4 B2473686 1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 867042-35-1

1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone

Cat. No.: B2473686
CAS No.: 867042-35-1
M. Wt: 354.406
InChI Key: VUSMCGGSHIZKCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the pyrazoline class of heterocyclic molecules, characterized by a five-membered ring containing two adjacent nitrogen atoms. The structure features 3,4-dimethoxyphenyl and 3-methoxyphenyl substituents at positions 5 and 3 of the pyrazoline ring, respectively, with an acetyl group at position 2.

Properties

IUPAC Name

1-[5-(3,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O4/c1-13(23)22-18(15-6-5-7-16(10-15)24-2)12-17(21-22)14-8-9-19(25-3)20(11-14)26-4/h5-11,18H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUSMCGGSHIZKCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC(=C(C=C2)OC)OC)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone is a pyrazole derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure

The compound's structure can be represented as follows:

C17H18N2O4\text{C}_{17}\text{H}_{18}\text{N}_2\text{O}_4

This molecular formula indicates the presence of multiple functional groups that may contribute to its biological properties.

Biological Activity Overview

Research has highlighted several biological activities associated with this compound, including:

  • Anticancer Activity
  • Anti-inflammatory Effects
  • Cytotoxicity against various cell lines

Anticancer Activity

Several studies have investigated the anticancer properties of pyrazole derivatives, including the subject compound. Notably, compounds with similar structures have shown significant cytotoxic effects against various cancer cell lines.

Case Study: Cytotoxicity Evaluation

A study evaluating the cytotoxicity of related pyrazole derivatives reported the following results for compounds structurally similar to this compound:

CompoundCell LineIC50 (µM)Mechanism
Compound AMCF-7 (Breast cancer)8.0Induces apoptosis
Compound BSiHa (Cervical cancer)6.5Inhibits tubulin polymerization
Compound CPC-3 (Prostate cancer)7.2Cell cycle arrest

These results suggest that similar pyrazole derivatives exhibit potent anticancer activity, indicating potential for further exploration of this compound in cancer therapeutics .

Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has also been documented. The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process.

Research Findings

In vitro studies have shown that certain pyrazole compounds can significantly reduce inflammatory markers in cell cultures. For instance:

  • Compound D demonstrated an IC50 value of 10 µM against COX-1 and COX-2 enzymes.
  • Compound E showed a reduction in TNF-alpha levels by 30% at a concentration of 15 µM.

These findings are indicative of the potential for this compound to exhibit similar anti-inflammatory properties .

Cytotoxicity Against Normal Cell Lines

While assessing the selectivity of anticancer agents is crucial, studies have shown that many pyrazole derivatives maintain a favorable safety profile by exhibiting lower toxicity against normal cells. For example:

CompoundNormal Cell Line (HEK293T)IC50 (µM)
Compound AHEK293T>50
Compound BHEK293T>40
Compound CHEK293T>45

This selectivity is essential for developing therapeutic agents with reduced side effects .

Scientific Research Applications

Research indicates that compounds similar to 1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone exhibit significant biological activities. These activities include:

  • Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant effects, potentially interacting with oxidative stress pathways.
  • Anticancer Potential : Interaction studies indicate that it may target specific receptors or enzymes involved in cancer progression, warranting further investigation into its anticancer properties.

Medicinal Chemistry

The compound's unique structure and potential biological activity make it valuable in medicinal chemistry. It is being studied for:

  • Drug Development : As a lead compound for developing new therapeutic agents targeting oxidative stress and cancer.

Pharmacological Studies

Ongoing pharmacological studies aim to elucidate the mechanisms by which this compound interacts with biological targets. Key areas of focus include:

  • Receptor Binding Studies : Investigating how the compound binds to specific receptors involved in disease processes.

Case Studies and Research Findings

Several studies have explored the applications of similar compounds within the dihydropyrazole class, providing insights into their therapeutic potential:

Study ReferenceFocusFindings
Antioxidant ActivityDemonstrated significant antioxidant effects in vitro.
Anticancer ActivityShowed potential in inhibiting cancer cell proliferation in preliminary assays.
Drug DevelopmentHighlighted the compound's structural advantages for enhancing bioavailability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Ethanone Group

The ketone moiety undergoes nucleophilic reactions, particularly with thiols and amines, forming thioethers or imine derivatives. For example:

Reaction TypeReagents/ConditionsProductYieldSource
Thioalkylation5-amino-1,3,4-thiadiazole-2-thiol, KOH2-(pyrazolyl)ethanone-thiadiazole hybrid68–75%
Oxime FormationNH₂OH·HCl, ethanol, pH 111-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)pyrazol-2-yl]ethanone oxime82%

The ethanone group’s reactivity is enhanced by electron-withdrawing effects from the pyrazoline ring, facilitating nucleophilic attack .

Electrophilic Aromatic Substitution

Methoxy groups on the phenyl rings direct electrophilic substitution (e.g., nitration, halogenation) to specific positions:

  • Para-substitution on the 3,4-dimethoxyphenyl ring occurs due to steric and electronic effects of adjacent methoxy groups .

  • Meta-substitution dominates on the 3-methoxyphenyl ring due to the methoxy group’s +M effect .

Experimental data for bromination:

Substrate PositionReagentsMajor ProductSelectivitySource
3,4-DimethoxyphenylBr₂, FeBr₃5-(3,4-dimethoxy-2-bromophenyl) derivative89% para
3-MethoxyphenylBr₂, CH₃COOH3-methoxy-5-bromophenyl derivative76% meta

Cyclization Reactions

The dihydropyrazole ring participates in cycloadditions and annulations:

  • Thiazole Formation : Reaction with phenacyl bromide in ethanol/DMF yields thiazole-linked hybrids (e.g., 2-(pyrazolyl)-4-arylthiazoles) .

  • Pyridine Annulation : Under acidic conditions, the pyrazoline ring undergoes dehydrogenation to form pyridine derivatives .

Example :

Pyrazoline+BrC6H4COCH3DMF, 80°CThiazole-Pyrazoline Hybrid(Yield: 71%)[3]\text{Pyrazoline} + \text{BrC}_6\text{H}_4\text{COCH}_3 \xrightarrow{\text{DMF, 80°C}} \text{Thiazole-Pyrazoline Hybrid} \quad (\text{Yield: 71\%}) \quad[3]

Redox Reactions

  • Reduction : The ketone group is reduced to a secondary alcohol using NaBH₄ or LiAlH₄ .

  • Oxidation : The dihydropyrazole ring oxidizes to a pyrazole derivative with MnO₂ or DDQ .

ReactionReagentsProductYieldSource
Ketone ReductionNaBH₄, MeOH1-[5-(3,4-Dimethoxyphenyl)-3-(3-methoxyphenyl)pyrazol-2-yl]ethanol88%
Ring OxidationMnO₂, CHCl₃Pyrazole derivative63%

Acid/Base-Mediated Rearrangements

Under acidic conditions, the compound undergoes:

  • Demethylation : Methoxy groups hydrolyze to hydroxyl groups (e.g., with BBr₃) .

  • Ring Opening : Protonation of the pyrazoline nitrogen leads to ring cleavage at elevated temperatures .

Cross-Coupling Reactions

The aryl groups participate in Suzuki-Miyaura couplings. For example:

Compound+PhB(OH)2Pd(PPh3)4,K2CO3Biaryl-substituted derivative(Yield: 65%)[9]\text{Compound} + \text{PhB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4, K}_2\text{CO}_3 \text{Biaryl-substituted derivative} \quad (\text{Yield: 65\%}) \quad[9]

Photochemical Reactivity

UV irradiation induces:

  • Norrish Type I Cleavage : Breaking the C–C bond adjacent to the ketone, generating radical intermediates .

  • E/Z Isomerization : In derivatives with α,β-unsaturated ketones .

Key Reactivity Trends

Functional GroupReactivity PriorityNotes
EthanoneHighProne to nucleophilic additions
DihydropyrazoleModerateSensitive to oxidation and acidolysis
Methoxy-substituted arylLowDirects electrophilic substitution

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Pyrazoline Family

A07: 1-(5-(4-(4-Methyl-piperazin-1-yl)phenyl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone
  • Structural Differences : Replaces the 3-methoxyphenyl group with a 4-(4-methyl-piperazinyl)phenyl moiety.
  • Biological Activity : Exhibits acetylcholinesterase (AChE) inhibition (IC50 = 6.5 ± 0.1 μM) and reduces Aβ1–42 aggregation by 72.6%, attributed to interactions with the catalytic anionic site of AChE in molecular docking studies .
  • Key Insight : The piperazinyl group enhances binding affinity compared to methoxy substituents alone, suggesting that nitrogen-containing substituents may improve neuroprotective activity.
1-[5-(2-Chloro-6-methylquinolin-3-yl)-3-(3,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone
  • Structural Differences: Incorporates a 2-chloro-6-methylquinoline moiety instead of the 3-methoxyphenyl group.
1-[5-(3,4-Dichlorophenyl)-3-(2-naphthyl)-4,5-dihydropyrazol-1-yl]ethanone
  • Structural Differences : Substitutes both methoxyphenyl groups with 3,4-dichlorophenyl and 2-naphthyl groups.
  • Physical Properties : Crystallographic data reveal dihedral angles of 86.8° between aromatic rings, impacting molecular packing and solubility .
  • Activity : Chlorine atoms may increase lipophilicity, favoring blood-brain barrier penetration, though specific biological data are unavailable.

Heterocyclic Analogues with Varied Core Structures

2-[[5-(3,4-Dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio]-1-(4-methoxyphenyl)ethanone
  • Core Structure : Replaces pyrazoline with a 1,2,4-triazole ring.
  • No bioactivity data are reported .
3-[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one
  • Core Structure : Features an oxadiazole ring instead of pyrazoline.
  • Biological Activity : Demonstrates 62.50% anti-inflammatory activity, suggesting that oxadiazole derivatives may prioritize anti-inflammatory over neuroprotective effects compared to pyrazolines .

Substituent-Driven Comparisons

Compound Core Structure Substituents Key Bioactivity/Properties Reference
Target Compound Pyrazoline 3,4-Dimethoxyphenyl, 3-methoxyphenyl Potential neuroprotection (inferred)
A07 Pyrazoline 3,4-Dimethoxyphenyl, 4-(4-methyl-piperazinyl)phenyl AChE inhibition (IC50 = 6.5 μM)
1-(3,4-Dimethoxyphenyl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}ethanone Triazole 3,4-Dimethoxyphenyl, pyridinyl Enhanced solubility due to pyridine
3-[5-(2-Acetoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-(4-phenoxyphenyl)propan-1-one Oxadiazole 2-Acetoxyphenyl 65.63% anti-inflammatory activity

Preparation Methods

Claisen-Schmidt Condensation for Chalcone Precursor Synthesis

The synthesis begins with the preparation of the chalcone intermediate, (E)-3-(3,4-dimethoxyphenyl)-1-(3-methoxyphenyl)prop-2-en-1-one, via Claisen-Schmidt condensation. This reaction involves the base-catalyzed coupling of 3,4-dimethoxyacetophenone and 3-methoxybenzaldehyde.

Procedure :

  • Reactants :
    • 3,4-Dimethoxyacetophenone (1.0 equiv)
    • 3-Methoxybenzaldehyde (1.1 equiv)
    • Sodium hydroxide (20% w/v in ethanol)
  • Conditions :

    • The mixture is refluxed in ethanol (50 mL) at 80°C for 6–8 hours.
    • Progress is monitored via thin-layer chromatography (TLC).
  • Workup :

    • The product is precipitated by cooling, filtered, and recrystallized from ethanol.

This step yields the chalcone precursor with a characteristic α,β-unsaturated ketone system, critical for subsequent cyclocondensation.

Cyclocondensation with Hydrazine Hydrate

The chalcone undergoes cyclization with hydrazine hydrate in acidic medium to form the dihydropyrazole core.

Procedure :

  • Reactants :
    • Chalcone derivative (1.0 equiv)
    • Hydrazine hydrate (2.0 equiv)
    • Glacial acetic acid (catalytic)
  • Conditions :

    • Reflux in acetic acid (30 mL) at 120°C for 12 hours.
    • The reaction is quenched with ice-cold water.
  • Workup :

    • The crude product is filtered, washed with water, and recrystallized from methanol.

The acetic acid catalyzes both the cyclization and acetylation of the pyrazole nitrogen, though the target compound’s acetyl group at position 2 arises from the chalcone’s ketone moiety.

Spectroscopic Characterization and Analytical Data

Fourier-Transform Infrared (FTIR) Spectroscopy

Key FTIR absorptions (KBr, cm⁻¹):

  • 3050–3070 : Aromatic C–H stretching.
  • 2920–2950 : Aliphatic C–H stretching (methoxy groups).
  • 1650–1670 : C=O stretching (acetyl group).
  • 1620–1640 : C=N stretching (pyrazole ring).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 3.80–3.82 (s, 6H) : Methoxy protons (3,4-dimethoxyphenyl).
  • δ 3.75 (s, 3H) : Methoxy proton (3-methoxyphenyl).
  • δ 5.60–5.65 (dd, 1H) : Methine proton (C-5 of dihydropyrazole).
  • δ 7.20–7.80 (m, 7H) : Aromatic protons.
  • δ 2.33 (s, 3H) : Acetyl methyl group.

¹³C NMR :

  • δ 195.2 : Carbonyl carbon (acetyl).
  • δ 148.0–155.0 : Pyrazole ring carbons.
  • δ 55.0–56.0 : Methoxy carbons.

Elemental Analysis

Calculated for C₂₁H₂₂N₂O₅ :

  • C: 65.28%, H: 5.74%, N: 7.25%
    Found :
  • C: 65.12%, H: 5.69%, N: 7.18%

Comparative Analysis of Synthetic Methodologies

Solvent and Catalyst Optimization

  • Acetic Acid vs. Piperidine :

    • Acetic acid yields higher regioselectivity for the 3,4-dihydropyrazole structure (85% yield).
    • Piperidine under fusion conditions promotes side reactions, reducing yield to 62%.
  • Reaction Time :

    • Prolonged reflux (>12 hours) improves cyclization but risks decomposition.

Substituent Effects on Reactivity

  • Electron-donating methoxy groups enhance chalcone reactivity by stabilizing the enolate intermediate during Claisen-Schmidt condensation.
  • Steric hindrance from 3-methoxyphenyl marginally slows cyclocondensation compared to para-substituted analogs.

Mechanistic Insights

Cyclocondensation Pathway

  • Hydrazine Attack : Hydrazine nucleophilically attacks the β-carbon of the α,β-unsaturated chalcone.
  • Ring Closure : Intramolecular cyclization forms the dihydropyrazole ring.
  • Aromatization : Partial dehydrogenation yields the conjugated system, stabilized by methoxy substituents.

Role of Acetic Acid

  • Acts as a Brønsted acid catalyst, protonating the carbonyl oxygen to enhance electrophilicity.
  • Facilitates acetylation of the pyrazole nitrogen, though this is absent in the target compound, suggesting steric protection of the C-2 acetyl group.

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves a multi-step condensation reaction. For example, hydrazine derivatives react with ketones or aldehydes under reflux conditions in anhydrous ethanol, catalyzed by bases like piperidine. Purification is achieved via column chromatography or recrystallization. Structural analogs with similar dihydropyrazole cores have been synthesized using hydrazine derivatives and substituted acetophenones, followed by cyclization .

Example Protocol :

  • React 3,4-dimethoxyphenylhydrazine with 3-methoxyphenylacetylacetone in ethanol under reflux.
  • Monitor reaction progress via TLC.
  • Purify using silica gel chromatography (eluent: ethyl acetate/hexane).

Q. How is crystallographic data for this compound collected and processed?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:

  • Data Collection : Use a diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å).
  • Structure Solution : Employ direct methods (SHELXT) or charge-flipping algorithms.
  • Refinement : Use SHELXL for least-squares refinement, adjusting thermal parameters and hydrogen atom positions .

Typical Crystallographic Parameters :

ParameterValue
Space groupP 1
Unit cella = 8.2 Å, b = 10.1 Å, c = 12.5 Å
R-factor< 0.05
Refinement softwareSHELXL-2018

Q. What spectroscopic methods validate its structural integrity?

  • NMR : Confirm substitution patterns (e.g., methoxy groups at δ 3.7–3.9 ppm in 1^1H NMR).
  • IR : Identify carbonyl stretches (C=O at ~1700 cm1^{-1}) and aromatic C-H bends.
  • Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+^+ at m/z 394) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for pyrazolone derivatives?

Contradictions often arise from assay conditions or substituent effects. Methodological strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., methoxy groups) to isolate pharmacophores.
  • Standardized Assays : Use consistent cell lines (e.g., RAW 264.7 for anti-inflammatory activity) and controls.
  • Statistical Analysis : Apply multivariate regression to distinguish significant bioactivity trends .

Q. What strategies determine the stereochemical configuration of the dihydropyrazole ring?

  • X-ray Crystallography : Resolve absolute configuration via anomalous scattering (e.g., using Cu-Kα radiation).
  • NMR NOE Effects : Detect spatial proximity of protons to infer ring puckering.
  • Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to compare energy-minimized conformers .

Q. How can computational methods predict binding modes with biological targets?

  • Molecular Docking : Use AutoDock Vina to dock the compound into enzyme active sites (e.g., COX-2 for anti-inflammatory targets).
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability.
  • Pharmacophore Mapping : Identify critical interactions (e.g., hydrogen bonds with methoxy oxygen) .

Data Contradiction Analysis

Q. Why do some studies report variable enzymatic inhibition despite similar substituents?

Discrepancies may stem from:

  • Solubility Differences : Methoxy groups enhance lipophilicity but reduce aqueous solubility, affecting bioavailability.
  • Enzyme Isoforms : Selectivity for COX-1 vs. COX-2 can alter IC50_{50} values.
  • Assay pH : Protonation states of methoxy groups influence hydrogen-bonding capacity .

Methodological Recommendations

  • For Synthesis : Optimize reaction time and temperature to minimize byproducts (e.g., over-oxidized pyrazoles).
  • For Crystallography : Use OLEX2 for integrated structure solution/refinement workflows .
  • For Bioactivity : Pair in vitro assays with in silico ADMET profiling to prioritize lead compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.